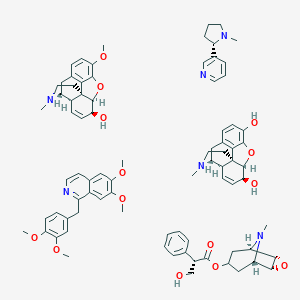
Omnopon-scopolamine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Omnopon-scopolamine, also known as hyoscine hydrobromide, is a chemical compound that is used in scientific research for its unique properties. It is a synthetic derivative of scopolamine, a natural alkaloid found in plants such as Datura and Duboisia. Omnopon-scopolamine is a potent anticholinergic agent that has been used for decades in the field of pharmacology and neuroscience.
Mecanismo De Acción
Omnopon-scopolamine exerts its effects by blocking the action of acetylcholine, a neurotransmitter that is involved in various physiological processes, including learning and memory. It binds to muscarinic acetylcholine receptors in the brain and peripheral tissues, inhibiting their activation by acetylcholine. This results in a decrease in cholinergic neurotransmission, which can lead to cognitive impairment, memory deficits, and other physiological effects.
Efectos Bioquímicos Y Fisiológicos
Omnopon-scopolamine has various biochemical and physiological effects, including the inhibition of cholinergic neurotransmission, the induction of cognitive impairment and memory deficits, and the modulation of other neurotransmitters such as dopamine and serotonin. It can also affect various physiological processes, including heart rate, blood pressure, and gastrointestinal motility.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
Omnopon-scopolamine has several advantages for lab experiments, including its potency, selectivity, and reproducibility. It is a well-established and widely used tool for inducing cognitive impairment and memory deficits in animal models. However, it also has some limitations, including its potential toxicity, variability in response, and potential confounding effects on other physiological processes.
Direcciones Futuras
There are several future directions for the use of Omnopon-scopolamine in scientific research. One area of interest is the study of the underlying mechanisms of cognitive disorders such as Alzheimer's disease, which may involve the dysregulation of cholinergic neurotransmission. Another area of interest is the development of novel drugs that target the cholinergic system for the treatment of cognitive disorders. Additionally, there is a need for further investigation into the potential toxicity and safety of Omnopon-scopolamine, particularly in human subjects.
Métodos De Síntesis
Omnopon-scopolamine is synthesized from scopolamine, which is extracted from plants such as Datura and Duboisia. The synthesis process involves the reaction of scopolamine with hydrobromic acid, which results in the formation of Omnopon-scopolamine hydrobromide. The purity and yield of the final product depend on the quality of the starting material and the synthesis conditions.
Aplicaciones Científicas De Investigación
Omnopon-scopolamine has been used in scientific research for various purposes, including the study of the nervous system, behavior, and cognition. It is commonly used to induce cognitive impairment and memory deficits in animal models, which can be used to study the underlying mechanisms of cognitive disorders such as Alzheimer's disease. It is also used to study the effects of anticholinergic drugs on the central nervous system and to investigate the role of acetylcholine in learning and memory.
Propiedades
Número CAS |
127060-78-0 |
|---|---|
Nombre del producto |
Omnopon-scopolamine |
Fórmula molecular |
C82H96N6O14 |
Peso molecular |
1389.7 g/mol |
Nombre IUPAC |
(4R,4aR,7S,7aR,12bS)-9-methoxy-3-methyl-2,4,4a,7,7a,13-hexahydro-1H-4,12-methanobenzofuro[3,2-e]isoquinolin-7-ol;(4R,4aR,7S,7aR,12bS)-3-methyl-2,4,4a,7,7a,13-hexahydro-1H-4,12-methanobenzofuro[3,2-e]isoquinoline-7,9-diol;1-[(3,4-dimethoxyphenyl)methyl]-6,7-dimethoxyisoquinoline;[(1R,2S,4R,5S)-9-methyl-3-oxa-9-azatricyclo[3.3.1.02,4]nonan-7-yl] (2S)-3-hydroxy-2-phenylpropanoate;3-[(2S)-1-methylpyrrolidin-2-yl]pyridine |
InChI |
InChI=1S/C20H21NO4.C18H21NO3.C17H21NO4.C17H19NO3.C10H14N2/c1-22-17-6-5-13(10-18(17)23-2)9-16-15-12-20(25-4)19(24-3)11-14(15)7-8-21-16;1-19-8-7-18-11-4-5-13(20)17(18)22-16-14(21-2)6-3-10(15(16)18)9-12(11)19;1-18-13-7-11(8-14(18)16-15(13)22-16)21-17(20)12(9-19)10-5-3-2-4-6-10;1-18-7-6-17-10-3-5-13(20)16(17)21-15-12(19)4-2-9(14(15)17)8-11(10)18;1-12-7-3-5-10(12)9-4-2-6-11-8-9/h5-8,10-12H,9H2,1-4H3;3-6,11-13,17,20H,7-9H2,1-2H3;2-6,11-16,19H,7-9H2,1H3;2-5,10-11,13,16,19-20H,6-8H2,1H3;2,4,6,8,10H,3,5,7H2,1H3/t;11-,12+,13-,17-,18-;11?,12-,13-,14+,15+,16-;10-,11+,13-,16-,17-;10-/m.0100/s1 |
Clave InChI |
SOTKRCMQWVSLJZ-MFFVITEXSA-N |
SMILES isomérico |
CN1CCC[C@H]1C2=CN=CC=C2.CN1CC[C@]23[C@@H]4[C@H]1CC5=C2C(=C(C=C5)O)O[C@H]3[C@H](C=C4)O.CN1CC[C@]23[C@@H]4[C@H]1CC5=C2C(=C(C=C5)OC)O[C@H]3[C@H](C=C4)O.CN1[C@@H]2CC(C[C@H]1[C@@H]3[C@H]2O3)OC(=O)[C@H](CO)C4=CC=CC=C4.COC1=C(C=C(C=C1)CC2=NC=CC3=CC(=C(C=C32)OC)OC)OC |
SMILES |
CN1CCCC1C2=CN=CC=C2.CN1CCC23C4C1CC5=C2C(=C(C=C5)O)OC3C(C=C4)O.CN1CCC23C4C1CC5=C2C(=C(C=C5)OC)OC3C(C=C4)O.CN1C2CC(CC1C3C2O3)OC(=O)C(CO)C4=CC=CC=C4.COC1=C(C=C(C=C1)CC2=NC=CC3=CC(=C(C=C32)OC)OC)OC |
SMILES canónico |
CN1CCCC1C2=CN=CC=C2.CN1CCC23C4C1CC5=C2C(=C(C=C5)O)OC3C(C=C4)O.CN1CCC23C4C1CC5=C2C(=C(C=C5)OC)OC3C(C=C4)O.CN1C2CC(CC1C3C2O3)OC(=O)C(CO)C4=CC=CC=C4.COC1=C(C=C(C=C1)CC2=NC=CC3=CC(=C(C=C32)OC)OC)OC |
Sinónimos |
Omnopon-Scopolamine papaveretum-hyoscine |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![2-chloro-2-fluoro-N-[2-(4-nitrophenyl)ethyl]acetamide](/img/structure/B144042.png)
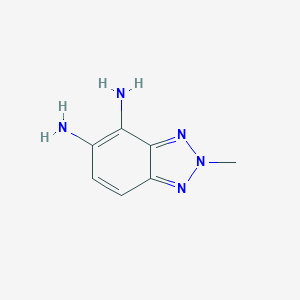
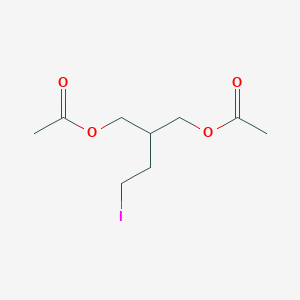
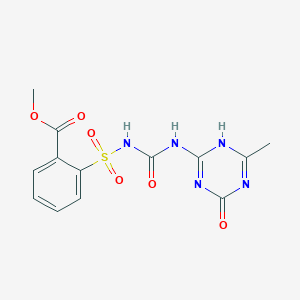

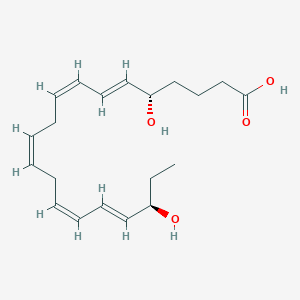
![1-(trichloromethyl)-2,3,4,9-tetrahydro-1H-pyrido[3,4-b]indole](/img/structure/B144050.png)
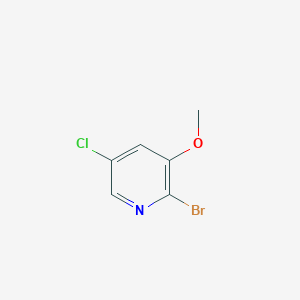
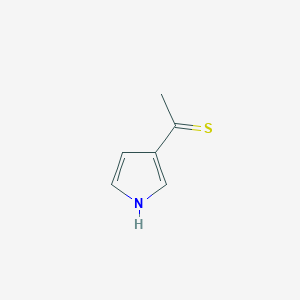
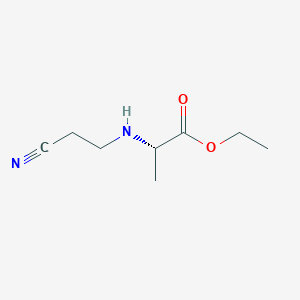
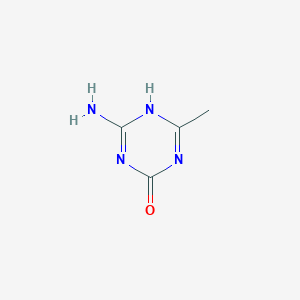
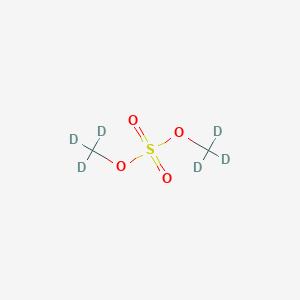
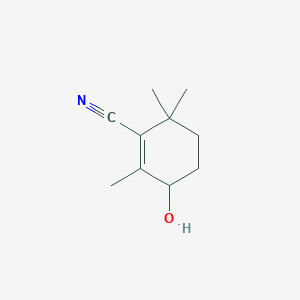
![(3aR,7R,7aS)-7-hydroxy-2-phenyl-3a,4,7,7a-tetrahydro-[1,3]dioxolo[4,5-c]pyran-6-one](/img/structure/B144069.png)